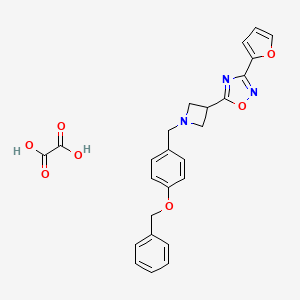
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C25H23N3O7 and its molecular weight is 477.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with various reagents to form the desired oxadiazole ring. In the case of this specific compound, the synthesis may follow methods similar to those reported for other oxadiazole derivatives, where ultrasound-assisted techniques enhance yield and purity. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been synthesized using green chemistry approaches that involve eco-friendly solvents and catalysts .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazone + Acid | 78-88 | |
| 2 | Ultrasound-assisted | High | |
| 3 | DMF as solvent | Optimal |
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For example, studies have shown that certain oxadiazole compounds demonstrate potent activity against Mycobacterium tuberculosis, with IC50 values below 1 µg/mL. This suggests a strong potential for developing new antitubercular agents .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. A study on related oxadiazole derivatives highlighted their cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimalarial Activity
Some studies have explored the antimalarial properties of related compounds. For instance, a class of hydrazones demonstrated significant efficacy against Plasmodium falciparum, indicating that similar structural motifs in oxadiazoles could be investigated for their antimalarial potential .
Case Study 1: Antitubercular Activity
In a study focused on a series of oxadiazole derivatives, compounds with specific substitutions showed enhanced activity against Mycobacterium bovis BCG. The binding affinity to key enzymes involved in fatty acid biosynthesis was also assessed through molecular docking studies .
Case Study 2: Cytotoxicity
A novel series of oxadiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the structure significantly influenced their anticancer potency, emphasizing the importance of structure-activity relationships in drug design .
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.C2H2O4/c1-2-5-18(6-3-1)16-28-20-10-8-17(9-11-20)13-26-14-19(15-26)23-24-22(25-29-23)21-7-4-12-27-21;3-1(4)2(5)6/h1-12,19H,13-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSVKTAVLSLLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














